SRPK3 Kinase Inhibition
1-(4-cyanophenyl)-3-phenylurea was identified as an initial hit for SRPK3 inhibition with single-digit micromolar IC50 values in biochemical assays [1]. Subsequent medicinal chemistry optimization of this core yielded six top compounds with improved potency and demonstrated selectivity for SRPK3 over the closely related SRPK1 and SRPK2 kinases [1].
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | Single-digit micromolar (initial hit) |
| Comparator Or Baseline | Optimized derivatives: Improved single-digit micromolar IC50 values |
| Quantified Difference | Not explicitly stated; class-level inference of potent and selective SRPK3 inhibition |
| Conditions | In vitro SRPK3 activity assay; recombinant kinase domains. |
Why This Matters
This establishes (4-cyanophenyl)urea derivatives as a validated starting point for developing selective SRPK3 chemical probes, a target implicated in breast cancer.
- [1] Unknown Author. (2025). The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3. Chemical Biology & Drug Design, 105(4), e70101. View Source
